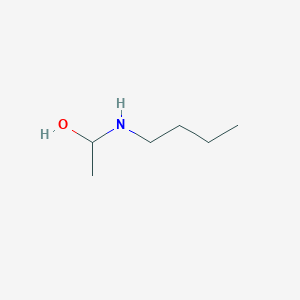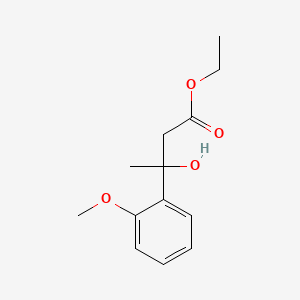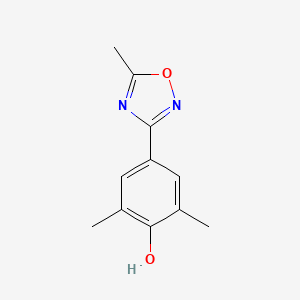![molecular formula C11H20O3 B8423893 2-(1,4-Dioxaspiro[4.5]decan-8-yl)propan-2-ol](/img/structure/B8423893.png)
2-(1,4-Dioxaspiro[4.5]decan-8-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,4-Dioxaspiro[4.5]decan-8-yl)propan-2-ol is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a 1,4-dioxane ring and a decane ring, with a propanol group attached to the spiro carbon. The presence of the dioxane ring imparts significant stability and reactivity to the molecule, making it an interesting subject for various chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)propan-2-ol typically involves the reaction of 1,4-dioxaspiro[4.5]decane with a suitable propanol derivative under controlled conditions. One common method involves the use of a strong base, such as sodium hydride, to deprotonate the propanol derivative, followed by nucleophilic attack on the spirocyclic compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts, such as palladium or platinum, can enhance the reaction rate and selectivity. Purification of the final product is typically achieved through distillation or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
2-(1,4-Dioxaspiro[4.5]decan-8-yl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halides, amines, or other substituted derivatives.
科学的研究の応用
2-(1,4-Dioxaspiro[4.5]decan-8-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The compound may also influence various signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-ol: Similar spirocyclic structure but lacks the propanol group.
2-(1,4-Dioxaspiro[4.5]decan-8-yl)amino-propan-1-ol: Contains an amino group instead of a hydroxyl group.
Uniqueness
2-(1,4-Dioxaspiro[4.5]decan-8-yl)propan-2-ol is unique due to its specific combination of a spirocyclic structure and a propanol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H20O3 |
|---|---|
分子量 |
200.27 g/mol |
IUPAC名 |
2-(1,4-dioxaspiro[4.5]decan-8-yl)propan-2-ol |
InChI |
InChI=1S/C11H20O3/c1-10(2,12)9-3-5-11(6-4-9)13-7-8-14-11/h9,12H,3-8H2,1-2H3 |
InChIキー |
RIZRTZRWOZIFAW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1CCC2(CC1)OCCO2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[3-[(2S)-2-[[1-cyclohexyl-2-(3-furyl)benzimidazole-5-carbonyl]amino]-3-methoxy-3-oxo-propyl]-1-methyl-indol-5-yl]oxy-2-methyl-propanoic acid](/img/structure/B8423896.png)



![5-(1-Amino-1-methylethyl)imidazo[5,1-b]thiazole](/img/structure/B8423911.png)
![[2-Chloro-4-(4-chlorophenyl)pyridin-3-yl]methanol](/img/structure/B8423917.png)


